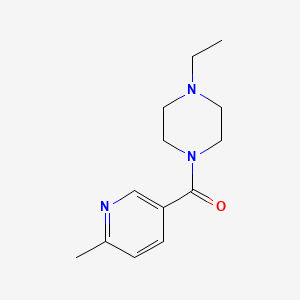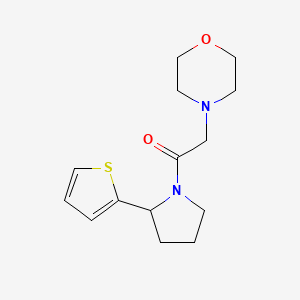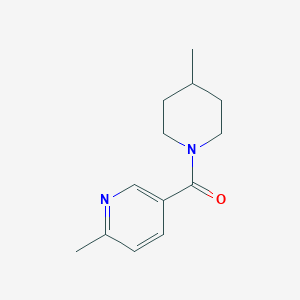
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one, also known as DMAP, is a heterocyclic compound that is commonly used as a catalyst in organic synthesis. It was first synthesized in 1958 by Schotten-Baumann and Wachter and has since become an essential reagent in the field of organic chemistry.
Wirkmechanismus
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the substrate, which then reacts with the electrophile. The nitrogen atom in the pyrazole ring is the nucleophilic center, and the morpholine ring provides steric hindrance, which enhances the selectivity of the reaction. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can also act as a base, deprotonating the substrate and facilitating the reaction.
Biochemical and Physiological Effects:
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one has no known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. It is a synthetic compound that is used exclusively in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as a catalyst include its high efficiency, selectivity, and mild reaction conditions. It is also relatively inexpensive and easy to handle. However, 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one has some limitations, such as its toxicity and potential for side reactions. It can also be difficult to remove from the reaction mixture, which can affect the purity of the final product.
Zukünftige Richtungen
There are several directions for future research on 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one. One area of interest is the development of new catalysts that are more efficient and selective than 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one. Another area is the synthesis of novel compounds using 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as a catalyst. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can also be used in the development of new drugs and therapeutic agents, as it has been shown to have antiviral and anticancer activity. Finally, the environmental impact of 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one should be investigated, as it is a potentially hazardous compound that can have negative effects on the environment.
Synthesemethoden
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can be synthesized in several ways, but the most common method is the reaction between 3,5-dimethylpyrazole and morpholine in the presence of a base such as sodium hydroxide. The reaction produces 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as the major product, along with some side products. The purity of 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can be increased by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is widely used as a catalyst in organic synthesis, particularly in the synthesis of esters, amides, and peptides. It is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is an effective catalyst for acylation reactions, and it can be used in combination with other reagents such as carbodiimides and acyl chlorides.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-10-9-11(2)15(13-10)4-3-12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTPHQDHRVVCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)
![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)



![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)



![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)